Phenyl(1-phenyl-1H-1,2,4-triazol-3-yl)methanone
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Overview
Description
Phenyl(1-phenyl-1H-1,2,4-triazol-3-yl)methanone is a chemical compound with the molecular formula C15H11N3O. It is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(1-phenyl-1H-1,2,4-triazol-3-yl)methanone typically involves the reaction of phenylhydrazine with benzoyl chloride in the presence of a base, followed by cyclization to form the triazole ring . The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Phenyl(1-phenyl-1H-1,2,4-triazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound amines .
Scientific Research Applications
Phenyl(1-phenyl-1H-1,2,4-triazol-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Phenyl(1-phenyl-1H-1,2,4-triazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Phenyl(1-phenyl-1H-1,2,4-triazol-3-yl)methanone can be compared with other triazole derivatives:
1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone: Similar structure but different substitution pattern on the triazole ring.
2,2′-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol: Contains additional phenol groups, leading to different chemical and biological properties.
5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1H-tetrazoles: Another triazole derivative with distinct biological activities.
Properties
CAS No. |
18011-20-6 |
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Molecular Formula |
C15H11N3O |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
phenyl-(1-phenyl-1,2,4-triazol-3-yl)methanone |
InChI |
InChI=1S/C15H11N3O/c19-14(12-7-3-1-4-8-12)15-16-11-18(17-15)13-9-5-2-6-10-13/h1-11H |
InChI Key |
MYEARXDRWUCMCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NN(C=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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